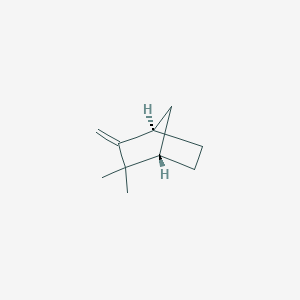

(-)-Camphene

Cat. No. B1212284

Key on ui cas rn:

5794-04-7

M. Wt: 136.23 g/mol

InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06517853B1

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[C:5](=[CH2:6])[C:2]2([CH3:4])[CH3:3].OC(C(C1C=CC(CC(C)C)=CC=1)C)=O>>[CH3:3][C:2]1([CH3:4])[C:5](=[CH2:6])[C@H:7]2[CH2:10][C@@H:1]1[CH2:9][CH2:8]2

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fed directly into a continuous sonication vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(approximately 30 ml sonicated volume)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a high intensity sonic probe (500 w)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two samples were collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the second was cooled rapidly in ice/water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated as above

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1([C@H]2CC[C@H](C2)C1=C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06517853B1

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[C:5](=[CH2:6])[C:2]2([CH3:4])[CH3:3].OC(C(C1C=CC(CC(C)C)=CC=1)C)=O>>[CH3:3][C:2]1([CH3:4])[C:5](=[CH2:6])[C@H:7]2[CH2:10][C@@H:1]1[CH2:9][CH2:8]2

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fed directly into a continuous sonication vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(approximately 30 ml sonicated volume)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a high intensity sonic probe (500 w)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two samples were collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the second was cooled rapidly in ice/water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated as above

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1([C@H]2CC[C@H](C2)C1=C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |